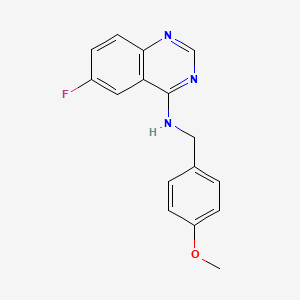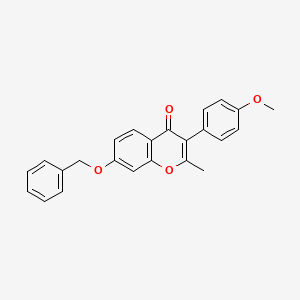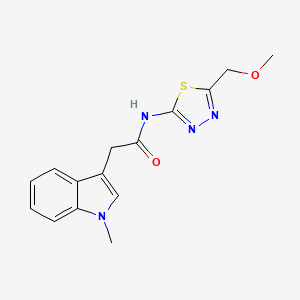![molecular formula C23H24FN3O4S2 B12160403 N-{4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B12160403.png)
N-{4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a thiazole ring, a sulfonyl group, and an acetamide moiety.
- It is also known by other names, including N-Acetyl-4,4’-diaminodiphenylsulfone and 4’-Sulfanilylacetanilide.
N-{4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)acetamide: is a chemical compound with the molecular formula CHNOS.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 4-aminobenzenesulfonyl chloride with 2-aminothiazole, followed by acetylation of the resulting amine group with acetic anhydride.
Reaction Conditions: These reactions are typically carried out in organic solvents (such as dichloromethane or dimethylformamide) with appropriate catalysts.
Industrial Production: While not widely used industrially, small-scale production can follow similar synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but modified versions of the compound with altered functional groups are common.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Possible applications in drug development due to its structural features.
Industry: Limited industrial applications, but it may find use in specialty chemicals.
Mechanism of Action
- The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Similar Compounds: Other sulfonamide-containing compounds, such as N-[4-(azepan-1-ylsulfonyl)phenyl]acetamide, share structural similarities.
Uniqueness: The combination of the thiazole ring, sulfonyl group, and acetamide moiety distinguishes it from related compounds.
Remember that this compound’s applications and properties are still an active area of research, and further studies are necessary to fully understand its potential
Properties
Molecular Formula |
C23H24FN3O4S2 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C23H24FN3O4S2/c24-18-7-9-19(10-8-18)31-15-22(28)26-23-25-21(16-32-23)17-5-11-20(12-6-17)33(29,30)27-13-3-1-2-4-14-27/h5-12,16H,1-4,13-15H2,(H,25,26,28) |
InChI Key |
FMXPIFADEOSLRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12160321.png)
![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B12160324.png)

![ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160336.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12160352.png)

![ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12160361.png)
![methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160366.png)
![2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B12160374.png)

![N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12160383.png)


![5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12160401.png)
